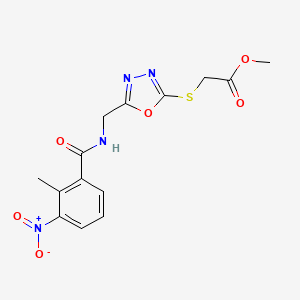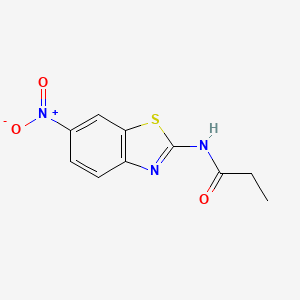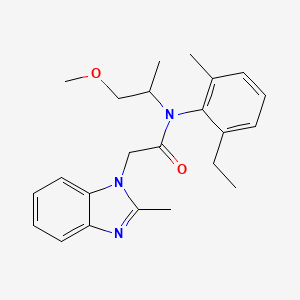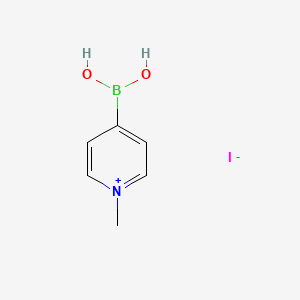
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Properties
Research on derivatives of thiazole compounds, including those structurally related to N-(4-chlorophenyl)-2-((4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, has demonstrated potential antibacterial and antifungal applications. For instance, studies have shown that certain 4-oxo-thiazolidines and 2-oxo-azetidines possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds' activities were further supported by quantitative structure-activity relationship (QSAR) studies, highlighting the positive contribution of specific substituents to their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
α-Glucosidase Inhibitory Potential
A novel synthetic route to 1,3,4-oxadiazole derivatives revealed compounds with potent α-glucosidase inhibitory potential, suggesting a potential application in managing diabetes. The structural determination and α-glucosidase inhibition evaluation of these compounds indicated promising inhibitors, showcasing their potential as drug leads for diabetes treatment (Iftikhar et al., 2019).
Anticancer Agents
Thiazole derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have shown that certain compounds exhibit high selectivity and potency against human lung adenocarcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Molecular Structure and Interactions
The crystal structure analysis of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into the molecular interactions and orientations that may be fundamental to the bioactivity of these molecules. Understanding such molecular arrangements can aid in the design of new compounds with enhanced biological activities (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Photovoltaic and Non-linear Optical (NLO) Activity
Research on benzothiazolinone acetamide analogs has explored their photochemical, thermochemical modeling, and non-linear optical (NLO) activity. Such studies indicate the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and suggesting applications beyond pharmaceuticals into materials science (Mary et al., 2020).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-13-6-8-23(9-7-13)18(25)10-16-11-26-19(22-16)27-12-17(24)21-15-4-2-14(20)3-5-15/h2-5,11,13H,6-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDIOIJWCQVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)


![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2672741.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)





![4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2672751.png)
![diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate](/img/structure/B2672754.png)
![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid](/img/structure/B2672757.png)
